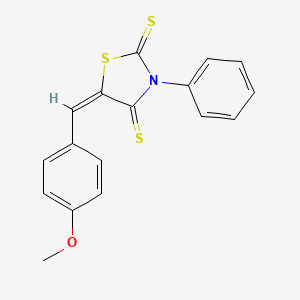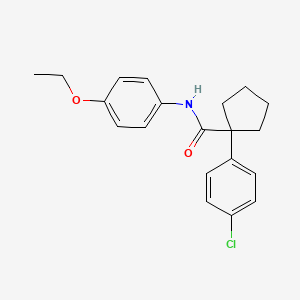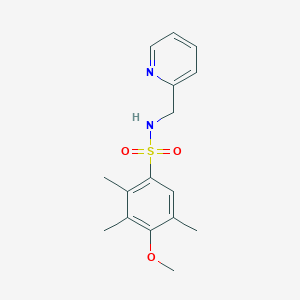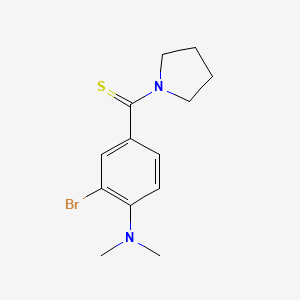![molecular formula C10H10N2OS B5842030 2-cyano-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5842030.png)
2-cyano-N-[3-(methylthio)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-[3-(methylthio)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTA and is a derivative of 2-acetamido-3-methylthiophene.
Mechanism of Action
The mechanism of action of 2-cyano-N-[3-(methylthio)phenyl]acetamide is not fully understood. However, it is believed that this compound inhibits the activity of enzymes involved in DNA synthesis and repair, leading to the death of cancer cells. MTA is also believed to inhibit the synthesis of ergosterol, a component of the fungal cell membrane, leading to the death of fungal cells.
Biochemical and Physiological Effects:
2-cyano-N-[3-(methylthio)phenyl]acetamide has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. MTA has also been shown to inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-cyano-N-[3-(methylthio)phenyl]acetamide in lab experiments include its high yield and simple synthesis method. This compound is also relatively stable and has a long shelf life. However, the limitations of using MTA in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 2-cyano-N-[3-(methylthio)phenyl]acetamide. One direction is to further investigate its potential as an anticancer agent. This compound could be studied in combination with other chemotherapy drugs to determine its effectiveness in treating various types of cancer. Another direction is to investigate its potential as an antifungal agent. MTA could be studied in combination with other antifungal drugs to determine its effectiveness in treating fungal infections. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in various fields.
Synthesis Methods
The synthesis of 2-cyano-N-[3-(methylthio)phenyl]acetamide involves the reaction of 2-acetamido-3-methylthiophene with cyanogen bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by hydrolysis. This synthesis method is simple and efficient, and the yield of the product is high.
Scientific Research Applications
2-cyano-N-[3-(methylthio)phenyl]acetamide has various scientific research applications. This compound has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MTA has also been studied for its potential as an antifungal agent. It has been shown to have activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.
properties
IUPAC Name |
2-cyano-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-14-9-4-2-3-8(7-9)12-10(13)5-6-11/h2-4,7H,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMKPKXRQUWOKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-2-({[5-(methylthio)-1,3,4-thiadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5841973.png)


![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone hydrobromide](/img/structure/B5841989.png)

![N'-[(5-ethyl-2-thienyl)methylene]-5-methyl-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5842005.png)


![N'-[(3-methyl-2-thienyl)methylene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5842022.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-furamide](/img/structure/B5842051.png)


![3,4,5-trimethoxybenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5842065.png)